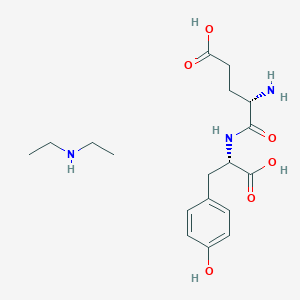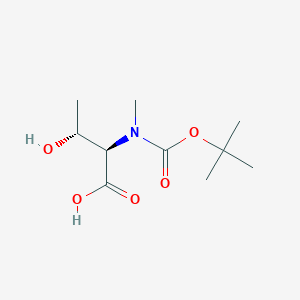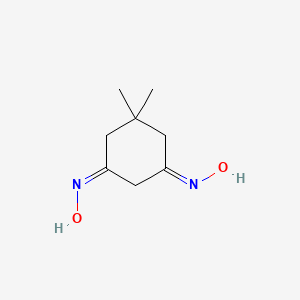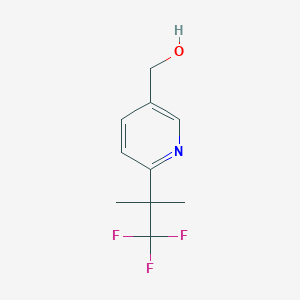![molecular formula C18H13N5O2S2 B14798903 5-{2-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]hydrazinylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14798903.png)
5-{2-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]hydrazinylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]hydrazono}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a complex organic compound that features a benzothiazole moiety, a phenylhydrazone linkage, and a pyrimidinedione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]hydrazono}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione typically involves multiple steps:
Formation of the Benzothiazole Moiety: This can be achieved by treating 2-aminobenzenethiol with an appropriate aldehyde or ketone under acidic conditions.
Hydrazone Formation: The benzothiazole derivative is then reacted with a hydrazine derivative to form the phenylhydrazone linkage.
Cyclization to Form Pyrimidinedione: The final step involves the cyclization of the intermediate with thiourea under basic conditions to yield the pyrimidinedione core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioxo group.
Reduction: Reduction reactions can occur at the hydrazone linkage, converting it to the corresponding amine.
Substitution: The benzothiazole moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products
Oxidation: Oxidized derivatives of the thioxo group.
Reduction: Amino derivatives of the hydrazone linkage.
Substitution: Halogenated benzothiazole derivatives.
Scientific Research Applications
5-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]hydrazono}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and nonlinear optics.
Biological Studies: Its interactions with various biological targets are studied to understand its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 5-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]hydrazono}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazole: A simpler analog that lacks the hydrazone and pyrimidinedione moieties.
2-Mercaptobenzothiazole: Another related compound with a thiol group instead of the thioxo group.
Uniqueness
5-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]hydrazono}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is unique due to its combination of a benzothiazole moiety, a phenylhydrazone linkage, and a pyrimidinedione core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H13N5O2S2 |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
6-hydroxy-5-[[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]diazenyl]-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C18H13N5O2S2/c1-9-2-7-12-13(8-9)27-17(19-12)10-3-5-11(6-4-10)22-23-14-15(24)20-18(26)21-16(14)25/h2-8H,1H3,(H3,20,21,24,25,26) |
InChI Key |
UFAWXQSXFRUOBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=NC4=C(NC(=S)NC4=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(7aR)-3-tert-butyl-7a-ethenyl-6,7-dihydro-3H-pyrrolo[1,2-c][1,3]oxazole-1,5-dione](/img/structure/B14798821.png)
![(S)-6-(Methoxymethylene)tetrahydro-1H-pyrrolo[1,2-c]imidazol-3(2H)-one](/img/structure/B14798825.png)
![(2E)-N-({4-[acetyl(methyl)amino]phenyl}carbamothioyl)-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B14798826.png)

![N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}-3-phenylpropanamide](/img/structure/B14798852.png)

![N-[4-({2-[(2-bromophenyl)carbonyl]hydrazinyl}carbonyl)phenyl]propanamide](/img/structure/B14798870.png)
![1-(4-{[(E)-(3-methylphenyl)methylidene]amino}phenyl)ethanone](/img/structure/B14798874.png)


![Benz[h]isoquinoline, 7-bromo-](/img/structure/B14798886.png)
![3-amino-N-[2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide](/img/structure/B14798894.png)


